![molecular formula C15H18N4O B7530726 1-methyl-3-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea](/img/structure/B7530726.png)
1-methyl-3-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea
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Overview
Description
1-methyl-3-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the inflammatory and tumor processes.
Biochemical and Physiological Effects:
Studies have shown that 1-methyl-3-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea has anti-inflammatory and anti-tumor effects. It has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. In addition, it has also been shown to have insecticidal and herbicidal effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-3-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea in lab experiments is its potential as a novel anti-inflammatory and anti-tumor agent. However, one limitation is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 1-methyl-3-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea. One direction is to investigate its potential as a new class of anti-inflammatory and anti-tumor agents. Another direction is to study its insecticidal and herbicidal effects in more detail. In addition, further research could be done to improve its solubility and bioavailability in order to enhance its efficacy in lab experiments.
Synthesis Methods
The synthesis of 1-methyl-3-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea involves the reaction of 1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole with methyl isocyanate. The reaction is carried out under reflux conditions in the presence of a base catalyst. The resulting product is then purified by recrystallization.
Scientific Research Applications
1-methyl-3-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea has been studied for its potential applications in various fields. In the field of medicine, it has been investigated for its anti-inflammatory and anti-tumor properties. In addition, it has also been studied for its potential use as a pesticide and herbicide.
properties
IUPAC Name |
1-methyl-3-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-16-15(20)17-10-13-12-8-5-9-14(12)19(18-13)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMIOTASTJILBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=NN(C2=C1CCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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